1-(2-fluorophenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBAKYJYWFXPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Fluorophenyl 1h Pyrazol 5 Amine
Classical Synthetic Approaches for 1-(2-fluorophenyl)-1H-pyrazol-5-amine
The most prevalent and versatile method for the synthesis of 1-aryl-1H-pyrazol-5-amines, including the 1-(2-fluorophenyl) derivative, is the condensation reaction between a substituted hydrazine (B178648) and a β-ketonitrile. beilstein-journals.orgnih.gov This approach involves the reaction of 2-fluorophenylhydrazine (B1330851) with a suitable β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its derivatives.
The reaction mechanism proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This intermediate subsequently undergoes intramolecular cyclization via the attack of the other nitrogen atom on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.org The use of acidic or basic catalysts can influence the reaction rate and yield.
A general representation of this classical synthesis is depicted below:
Scheme 1: General synthesis of 1-aryl-1H-pyrazol-5-amines.
Advanced and Sustainable Synthesis Techniques for this compound Derivatives
In recent years, advancements in synthetic methodologies have led to more efficient and environmentally benign approaches for the synthesis of pyrazole (B372694) derivatives. These methods often offer advantages such as shorter reaction times, higher yields, and simpler purification procedures.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 1-aryl-1H-pyrazole-5-amines can be significantly expedited using microwave-mediated heating. For instance, the reaction of an aryl hydrazine with 3-aminocrotonitrile or an α-cyanoketone in the presence of 1 M HCl can be completed in as little as 10-15 minutes at 150°C. researchgate.net This method is scalable from milligram to gram quantities and often provides products with high purity, minimizing the need for extensive purification. researchgate.net
Solid-Phase Synthesis: Solid-phase organic synthesis offers a streamlined approach for the generation of compound libraries. 5-Aminopyrazoles can be prepared using resin-supported β-ketonitriles. nih.gov This technique involves the attachment of a β-ketonitrile to a solid support, followed by reaction with a hydrazine. Subsequent cleavage from the resin yields the desired 5-aminopyrazole. nih.gov This method is particularly advantageous for combinatorial chemistry applications.
Palladium-Catalyzed Cross-Coupling Reactions: While typically used for functionalizing the pyrazole ring, palladium-catalyzed cross-coupling reactions can also be employed in the synthesis of complex pyrazole derivatives. These methods allow for the introduction of various substituents onto the pyrazole core, providing access to a wide range of analogues.
| Technique | Key Features | Advantages |
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Reduced reaction times, improved yields, high purity of products. researchgate.net |
| Solid-Phase Synthesis | Use of resin-supported starting materials. | Suitable for combinatorial library synthesis, simplified purification. nih.gov |
| Palladium-Catalyzed Reactions | Formation of carbon-carbon and carbon-heteroatom bonds. | Access to a diverse range of functionalized derivatives. |
Precursors and Intermediate Compounds in the Synthesis of this compound Scaffold
The synthesis of the this compound scaffold relies on readily available precursor molecules. The key starting materials and crucial intermediates are outlined below.
Primary Precursors:
2-Fluorophenylhydrazine: This is the source of the N1-aryl substituent and one of the nitrogen atoms of the pyrazole ring. It is typically used as the free base or as a hydrochloride salt.
β-Ketonitriles: These molecules provide the carbon backbone of the pyrazole ring and the C5-amine functionality. Common examples include:
3-Oxopropanenitrile (Cyanoacetaldehyde)
Benzoylacetonitrile beilstein-journals.org
α-Cyanoacetophenones nih.gov
3-Aminocrotonitrile researchgate.net
Key Intermediates:
Hydrazones: As mentioned previously, hydrazones are the primary intermediates formed from the condensation of the hydrazine and the β-ketonitrile. beilstein-journals.orgnih.gov While often not isolated, their formation is a critical step in the reaction pathway. beilstein-journals.org In some cases, particularly with certain substituted hydrazines, the intermediate hydrazone can be isolated and characterized before proceeding to the cyclization step. beilstein-journals.orgnih.gov
| Compound Type | Role in Synthesis | Example |
| Aryl Hydrazine | Provides the N1-substituent and a ring nitrogen. | 2-Fluorophenylhydrazine |
| β-Ketonitrile | Provides the C3, C4, and C5 atoms and the C5-amino group. | 3-Oxopropanenitrile |
| Hydrazone | Intermediate formed before cyclization. | Intermediate from the reaction of 2-fluorophenylhydrazine and 3-oxopropanenitrile. beilstein-journals.org |
Functional Group Toleration and Regioselectivity in Pyrazol-5-amine Synthesis
The synthesis of substituted pyrazoles often raises the issue of regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The reaction of a substituted hydrazine with such a precursor can potentially lead to two regioisomeric pyrazole products.
In the case of the synthesis of this compound from 2-fluorophenylhydrazine and a β-ketonitrile, the regioselectivity is generally well-controlled, leading predominantly to the desired 1,5-disubstituted pyrazole. This is because the cyclization step involves the attack of the second hydrazine nitrogen onto the nitrile carbon. beilstein-journals.org
However, the nature of the substituents on both the hydrazine and the β-dicarbonyl precursor, as well as the reaction conditions (e.g., pH, solvent), can influence the regiochemical outcome. nih.gov For instance, in the synthesis of other pyrazole systems, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity of the condensation reaction. The choice between using a free hydrazine base or its hydrochloride salt can also dictate the formation of one regioisomer over the other. nih.gov
The synthesis of 5-aminopyrazoles is generally tolerant of a wide range of functional groups on the aryl hydrazine precursor. Electron-donating and electron-withdrawing substituents on the phenyl ring are typically well-tolerated. researchgate.net
Chemical Reactivity Profiles of the this compound Core
The this compound core possesses several reactive sites that can be targeted for further chemical modification. These include the primary amine at the C5 position and the pyrazole ring itself.
Transformations of the Amine Functionality
The primary amino group at the C5 position is a versatile handle for introducing a variety of functional groups through several common transformations.
Acylation and Sulfonylation: The amine can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. beilstein-journals.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid). These diazonium intermediates are highly versatile and can be used to introduce a range of substituents at the C5 position or to participate in coupling reactions. nih.gov
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds to form imines or can be used as a nucleophile in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.govorganic-chemistry.orgmdpi.com
| Reaction | Reagents | Product Type |
| Acylation | Acyl chloride, Base | Amide |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Diazotization | NaNO₂, Acid | Diazonium Salt |
| Condensation | Aldehyde/Ketone | Imine/Fused Heterocycle |
Reactions Involving the Pyrazole Ring System
The pyrazole ring is an aromatic system, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution, with the C4 position being the most susceptible to attack. researchgate.net This is due to the electron-donating effect of the amino group at C5 and the directing effects of the ring nitrogen atoms.
Halogenation: The C4 position can be readily halogenated using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS). beilstein-archives.org
Nitration: Nitration of the pyrazole ring, typically at the C4 position, can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. preprints.org The conditions need to be carefully controlled to avoid over-nitration or side reactions.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group at the C4 position of electron-rich pyrazoles. researchgate.net
| Reaction | Reagents | Position of Substitution | Product |
| Halogenation | N-Halosuccinimide (NXS) | C4 | 4-Halo-1-(2-fluorophenyl)-1H-pyrazol-5-amine |
| Nitration | HNO₃/H₂SO₄ | C4 | 1-(2-fluorophenyl)-4-nitro-1H-pyrazol-5-amine |
| Formylation | POCl₃, DMF | C4 | 1-(2-fluorophenyl)-5-amino-1H-pyrazole-4-carbaldehyde |
Electrophilic and Nucleophilic Substitutions on this compound Derivatives
The pyrazole ring is an aromatic system, and as such, it can undergo electrophilic substitution reactions. The regioselectivity of these substitutions is dictated by the electronic properties of the ring atoms. For pyrazole and its derivatives, electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich carbon atom. rrbdavc.orgscribd.com The presence of the amino group at the C5 position and the phenyl group at the N1 position in 1-aryl-1H-pyrazol-5-amines further activates the C4 position for electrophilic attack. Nucleophilic substitutions are less common on the pyrazole ring itself unless it is activated by strongly electron-withdrawing groups or a suitable leaving group is present.
A key electrophilic substitution reaction for derivatives of this compound is C-H halogenation at the C4 position. This transformation is valuable as it introduces a handle for subsequent diversification via cross-coupling reactions. A direct, metal-free method for the C4-halogenation of 3-aryl-1H-pyrazol-5-amines utilizes N-halosuccinimides (NXS), where X can be chlorine, bromine, or iodine. beilstein-archives.orgresearchgate.net These reactions are typically carried out at room temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as a catalyst. beilstein-archives.orgresearchgate.net The methodology has shown broad substrate scope, suggesting its applicability to substrates with various substituents on the aryl rings. beilstein-archives.org
Another important electrophilic substitution is nitration. The standard conditions for nitrating pyrazoles involve reagents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid with trifluoroacetic anhydride. nih.govsemanticscholar.orgresearchgate.net This reaction also selectively introduces a nitro group at the C4 position of the pyrazole ring. nih.gov
Additionally, an oxidative iodination process has been reported where pyrazol-5-amines react in the presence of molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.org This reaction simultaneously achieves N-N coupling to form an azo bridge and electrophilic iodination at the C4 position of both pyrazole rings. nih.govacs.org This method is effective for a range of 1-aryl-pyrazol-5-amines, including those with chloro and bromo substituents on the phenyl ring, indicating its likely compatibility with the 2-fluoro derivative. nih.gov
Below is a table summarizing common electrophilic substitution reactions on 1-aryl-1H-pyrazol-5-amine systems.
Table 1: Electrophilic Substitution Reactions on 1-Aryl-1H-pyrazol-5-amine Derivatives
| Reaction | Electrophile Source | Reagents & Conditions | Position of Substitution | Product Type |
|---|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | NCS, DMSO, Room Temp | C4 | 4-Chloro-1-aryl-1H-pyrazol-5-amine derivative |
| Bromination | N-Bromosuccinimide (NBS) | NBS, DMSO, Room Temp | C4 | 4-Bromo-1-aryl-1H-pyrazol-5-amine derivative |
| Iodination beilstein-archives.org | N-Iodosuccinimide (NIS) | NIS, DMSO, Room Temp | C4 | 4-Iodo-1-aryl-1H-pyrazol-5-amine derivative |
| Nitration nih.govsemanticscholar.org | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | C4 | 4-Nitro-1-aryl-1H-pyrazol-5-amine derivative |
| Oxidative Iodination nih.gov | Iodine (I₂) | I₂, K₂CO₃, TBHP, EtOH, 50 °C | C4 | (E)-1,2-Bis(4-iodo-1-aryl-1H-pyrazol-5-yl)diazene |
Coupling Reactions for Structural Diversification
The structural diversification of the this compound scaffold is crucial for exploring its potential in various applications. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, typically utilizing 4-halo-pyrazol-5-amine derivatives prepared via electrophilic halogenation as described previously. rsc.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org 4-Iodo-1-aryl-pyrazol-5-amine derivatives have been successfully employed in Sonogashira couplings. For instance, the product of oxidative iodination, an (E)-1,2-bis(4-iodo-1-aryl-1H-pyrazol-5-yl)diazene, can be reacted with terminal alkynes in the presence of a palladium catalyst like (Ph₃P)₂PdCl₂ and a copper salt (CuI) to yield 4-alkynyl-substituted azo compounds. nih.gov This demonstrates that the C4-iodo group is an effective coupling handle for introducing alkyne moieties. nih.govresearchgate.netresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org 4-Halo-pyrazoles can serve as the halide component in this reaction, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. rsc.orgnih.gov The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuDavePhos, XPhos), and a base. rsc.orgnih.gov This method is a key strategy for synthesizing diverse 4-amino-pyrazole derivatives.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. mdpi.comchemrxiv.org Halogenated pyrazoles, including those with free N-H groups, can be effective substrates in Suzuki reactions, enabling the introduction of various aryl or heteroaryl groups at the C4 position. nih.gov The reaction is typically catalyzed by a palladium complex with a phosphine ligand in the presence of a base. nih.govresearchgate.net
Oxidative Homocoupling: In addition to cross-coupling reactions on halogenated derivatives, 1-aryl-1H-pyrazol-5-amines can undergo direct oxidative coupling. Depending on the catalytic system, different products can be formed. Copper-catalyzed oxidative coupling in the presence of an oxidant can lead to the formation of pyrazole-fused pyridazines through a combination of C-H/N-H, C-H/C-H, and N-H/N-H bond formations. mdpi.com Alternatively, as mentioned earlier, oxidative conditions with iodine or a copper catalyst can lead to the formation of azopyrroles via N-N bond formation. nih.govacs.org
The following table summarizes key coupling reactions for the diversification of the 1-aryl-1H-pyrazol-5-amine core.
Table 2: Coupling Reactions for Diversification of 1-Aryl-1H-pyrazol-5-amine Derivatives
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Bond Formed | Product Class |
|---|---|---|---|---|---|
| Sonogashira Coupling nih.govwikipedia.org | 4-Iodo-pyrazol-5-amine derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(sp)-C(sp²) | 4-Alkynyl-pyrazol-5-amine derivative |
| Buchwald-Hartwig Amination rsc.orgwikipedia.org | 4-Bromo-pyrazol-5-amine derivative | Primary/Secondary Amine | Pd(dba)₂, Phosphine Ligand, Base | C(sp²)-N | 4-Amino-pyrazol-5-amine derivative |
| Suzuki-Miyaura Coupling nih.gov | 4-Halo-pyrazol-5-amine derivative | Aryl/Heteroaryl Boronic Acid | Pd Catalyst, Phosphine Ligand, Base | C(sp²)-C(sp²) | 4-Aryl-pyrazol-5-amine derivative |
| Oxidative N-N Homocoupling nih.gov | Pyrazol-5-amine | - | CuI, 1,10-phenanthroline, TBHP | N-N | Azopyrrole |
| Oxidative Dimerization mdpi.com | Pyrazol-5-amine | - | Cu(OAc)₂, BPO, K₂S₂O₈ | C-C, C-N, N-N | Pyrazole-fused Pyridazine |
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-Chlorosuccinimide |
| N-Bromosuccinimide |
| N-Iodosuccinimide |
| Dimethyl sulfoxide |
| Nitric acid |
| Sulfuric acid |
| Trifluoroacetic anhydride |
| Iodine |
| tert-Butyl hydroperoxide |
| (E)-1,2-Bis(4-iodo-1-aryl-1H-pyrazol-5-yl)diazene |
| (Ph₃P)₂PdCl₂ |
| Copper(I) iodide |
| tBuDavePhos |
| XPhos |
| Pd(dba)₂ |
| Copper(II) acetate |
| Benzoyl peroxide |
Structural Characterization and Conformational Analysis of 1 2 Fluorophenyl 1h Pyrazol 5 Amine
X-ray Crystallographic Studies of 1-(2-fluorophenyl)-1H-pyrazol-5-amine and its Analogues
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in the available literature, analysis of closely related analogues provides a robust model for its expected solid-state structure.
For this compound, a similar non-planar conformation is anticipated. The 2-fluorophenyl group at the N1 position of the pyrazole (B372694) ring is expected to be twisted out of the plane of the pyrazole ring. This rotation is influenced by the steric repulsion between the ortho-fluorine atom and the pyrazole ring.
Table 1: Representative Crystallographic Data for an Analogous Pyrazol-5-amine Compound
| Parameter | Value |
|---|---|
| Compound | 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile nih.gov |
| Formula | C₂₁H₁₄FN₅ |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 10.5189 (5) |
| b (Å) | 8.1339 (3) |
| c (Å) | 20.0009 (13) |
| V (ų) | 1711.27 (15) |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)
Spectroscopic techniques are essential for confirming the chemical structure of a compound and providing details about its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity of atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring and the pyrazole ring, as well as a characteristic signal for the amine (-NH₂) protons. The coupling patterns of the aromatic protons can confirm the ortho-substitution pattern of the fluorine atom. In analogous pyrazole derivatives, pyrazoline protons show characteristic double doublets in their ¹H NMR spectra. nih.govmdpi.com For example, in a study of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, the ¹H and ¹³C NMR spectra were used to identify the imine, aromatic, and pyrazole groups, verifying the molecular structure. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic rings, C=N and N-N stretching vibrations characteristic of the pyrazole ring, and a C-F stretching band for the fluorophenyl group. researchgate.netmdpi.com
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula of this compound is C₉H₈FN₃, corresponding to a monoisotopic mass of 177.07022 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 177, confirming the molecular weight. uni.lunist.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value/Region |
|---|---|---|
| ¹H NMR | Amine Protons (-NH₂) | Broad singlet |
| Aromatic Protons (C₆H₄F) | Multiplets in the aromatic region | |
| Pyrazole Protons | Doublets/Singlets in the heterocyclic region | |
| ¹³C NMR | Aromatic Carbons | ~110-160 ppm |
| Pyrazole Carbons | ~90-150 ppm | |
| FTIR (cm⁻¹) | N-H Stretch (Amine) | 3300 - 3500 |
| C=N Stretch (Pyrazole) | ~1500 - 1600 | |
| C-F Stretch | ~1000 - 1300 |
Analysis of Intermolecular Interactions and Crystal Packing in Pyrazol-5-amine Structures (e.g., Hydrogen Bonding)
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. imedpub.com For pyrazol-5-amine structures, hydrogen bonding is a dominant force in determining the crystal packing. The pyrazole ring itself contains both hydrogen bond donor (N-H) and acceptor (N) sites, while the 5-amino group provides an additional hydrogen bond donor site (-NH₂). mdpi.com
In the solid state, molecules of this compound are expected to form extensive networks of intermolecular hydrogen bonds. The amine group can act as a donor, forming N-H···N bonds with the nitrogen atoms of the pyrazole ring of neighboring molecules. cardiff.ac.uk This often leads to the formation of dimers, chains, or more complex three-dimensional networks. mdpi.com For example, in the crystal structure of an analogous compound, N—H⋯N hydrogen bonds result in a two-dimensional network. nih.gov
Besides strong hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions between the aromatic phenyl and pyrazole rings also play a crucial role in stabilizing the crystal structure. imedpub.comnih.gov The fluorine atom can also participate in weak C-H···F interactions. The interplay of these various forces dictates the final packing arrangement and influences physical properties like melting point and solubility.
Conformational Preferences and Tautomeric Considerations of the Pyrazol-5-amine Moiety
Pyrazoles substituted at the 3(5) position, such as this compound, can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov The pyrazol-5-amine moiety can exist in different tautomeric forms, although the specific N1-substituted nature of this compound restricts the possibilities compared to N-unsubstituted pyrazoles.
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the fluorophenyl ring to the pyrazole ring. The preferred conformation will be a balance between steric effects (repulsion between the ortho-fluorine and the pyrazole ring) and electronic effects (conjugation between the rings). Theoretical calculations and experimental data on similar structures suggest that a non-planar conformation, where the phenyl ring is twisted relative to the pyrazole ring, is the most stable. iu.edu.sa
Furthermore, the amino group itself can undergo internal rotation. NMR studies on related compounds have indicated both constrained and unconstrained internal rotation of the NH₂ group around the C-N bond, depending on the molecular environment and intermolecular interactions. iu.edu.sa The specific conformational preferences are often influenced by the solvent and the presence of hydrogen bonding. nih.gov
Investigation of Biological Activities and Mechanistic Pathways of 1 2 Fluorophenyl 1h Pyrazol 5 Amine Derivatives
Enzyme Inhibition Studies and Molecular Mechanisms
Derivatives of the 1-(2-fluorophenyl)-1H-pyrazol-5-amine core have demonstrated inhibitory activity against several key enzymes implicated in various diseases. These studies have provided insights into the molecular mechanisms underlying their therapeutic potential.
The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of kinase inhibitors. A novel class of highly selective inhibitors of p38 MAP kinase was developed from a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. nih.gov X-ray crystallography revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 of the unphosphorylated p38α, which is believed to contribute to the high selectivity. nih.gov Optimization of this series led to the identification of orally bioavailable and highly selective inhibitors of p38. nih.gov One such derivative, RO3201195, emerged from these efforts and was selected for advancement into Phase I clinical trials. nih.gov
Furthermore, N-pyrazole, N'-aryl ureas have been reported as potent inhibitors of p38 MAP kinase. nih.govacs.org These compounds bind to a key domain distinct from the ATP binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding. acs.org The structure-activity relationships of these inhibitors have been extensively studied, leading to the development of clinical candidates for inflammatory diseases. nih.gov
In the context of neurodegenerative diseases, mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a genetic predisposition for Parkinson's Disease. nih.gov Derivatives of 1H-pyrazole have been discovered as potent and selective inhibitors of the hyperactive G2019S-LRRK2 kinase. nih.govacs.org Specifically, 1H-pyrazole biaryl sulfonamides and azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles have shown significant inhibitory activity. nih.govnih.govbohrium.com While the former are potent and selective, they are unable to cross the blood-brain barrier. nih.gov The latter, developed as a bioisosteric replacement, have demonstrated the ability to enter the rodent brain, making them promising candidates for further development. nih.govbohrium.com
| Derivative Class | Target Kinase | Key Findings |
| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | High selectivity due to a unique hydrogen bond with threonine 106. Orally bioavailable. nih.gov |
| N-pyrazole, N'-aryl ureas | p38 MAP Kinase | Binds to an allosteric site, stabilizing an inactive conformation. acs.org |
| 1H-pyrazole biaryl sulfonamides | G2019S-LRRK2 | Potent and selective inhibitors, but with poor blood-brain barrier penetration. nih.govnih.gov |
| Azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles | G2019S-LRRK2 | Potent and selective inhibitors with improved brain penetration. nih.govbohrium.com |
The versatility of the pyrazole scaffold extends to other enzymatic targets. Difluoromethyl-substituted pyrazoles are known to act as fungicides by inhibiting succinate (B1194679) dehydrogenase. nih.gov
The pyrazole moiety is also a key structural feature in the development of Monoamine Oxidase (MAO) inhibitors, which are important in the treatment of neuropsychiatric disorders. benthamdirect.comingentaconnect.comnih.govresearchgate.net A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to be potent inhibitors of both MAO-A and MAO-B isoforms. acs.org
In the realm of cardiovascular disease, pyrazole derivatives have been investigated as Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govresearchgate.netfrontiersin.org A series of chalcones and their corresponding pyrazole derivatives were prepared and tested for their ACE inhibitory activity, with the most potent pyrazole showing an IC50 value of 0.213 mM. nih.gov Additionally, novel thiazole-pyrazolone hybrids have demonstrated moderate-to-excellent inhibitory activity against ACE. nih.gov
| Derivative Class | Target Enzyme | Inhibitory Activity |
| Difluoromethyl-substituted pyrazoles | Succinate Dehydrogenase | Fungicidal activity. nih.gov |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A/B | Potent inhibition of both isoforms. acs.org |
| Pyrazole derivatives of chalcones | ACE | IC50 value of 0.213 mM for the most potent compound. nih.gov |
| Thiazole-pyrazolone hybrids | ACE | Moderate-to-excellent inhibitory activity. nih.gov |
Receptor Binding and Modulation Research (e.g., Neurotensin (B549771) Receptors, GIRK1/2 Potassium Channels)
Derivatives of this compound have also been explored for their ability to bind to and modulate the activity of various receptors.
Research has led to the identification of a selective nonpeptide neurotensin receptor type 2 (NTS2) compound, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid. acs.orgrti.orgjst.go.jpnih.gov This compound was discovered through the examination of analogues of a nonselective compound in a calcium mobilization assay. nih.gov Further studies identified a selective antagonist for the rat NTS2, highlighting the potential of this chemical class in modulating the neurotensin system. nih.gov
In addition, the pyrazole scaffold has been central to the development of activators for G protein-gated inwardly-rectifying potassium (GIRK) channels, which are important targets for a number of physiological processes. nih.govnih.govresearchgate.net A novel series of 1H-pyrazolo-5-yl-2-phenylacetamides has been reported as potent, nanomolar activators of GIRK1/2 channels with improved brain distribution. nih.gov These channels are tetrameric complexes, with the GIRK1/2 subtype being the most common in the brain. nih.govnih.gov
In Vitro Cellular Pathway Modulation (e.g., Apoptosis Induction, Stress Response Signaling)
The enzymatic and receptor-modulating activities of this compound derivatives translate to effects on various cellular pathways. For instance, novel pyrazole derivatives have been shown to act as potent anti-inflammatory agents by inhibiting the activation of the NF-κB signaling cascade in LPS-stimulated macrophages. nih.gov
Furthermore, pyrazole derivatives have been implicated in the induction of apoptosis. Studies have shown that these compounds can increase the levels of p53 and Bax proteins while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death. researchgate.net The pyrazole scaffold has also been investigated for its potential to mitigate oxidative stress. researchgate.net
Structure-Activity Relationship (SAR) Investigations within Biological Contexts
The biological activity of pyrazole derivatives is highly dependent on their substitution patterns. Systematic SAR studies have been crucial in optimizing the potency and selectivity of these compounds for their respective targets. nih.govsemanticscholar.org For example, in the development of p38 MAP kinase inhibitors, modifications at the N-2 and C-5 positions of the pyrazole nucleus, as well as the nature of the aryl urea (B33335) substituent, were found to significantly impact binding potency. Similarly, for GIRK1/2 channel activators, the substituent on the pyrazole nitrogen was a key determinant of potency. nih.gov
Effects of Substitutions on Pyrazole and Phenyl Moieties
The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on both the pyrazole and phenyl rings. Structure-activity relationship (SAR) studies have demonstrated that minor structural modifications can lead to substantial changes in potency and selectivity for various biological targets, including protein kinases and cancer cell lines.
The 5-aminopyrazole scaffold is recognized as a versatile pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities such as anticancer, anti-inflammatory, antibacterial, and antimalarial properties. mdpi.com The strategic placement of different functional groups allows for the fine-tuning of the molecule's physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target biomolecules.
Substitutions on the Pyrazole Moiety
Modifications to the pyrazole core of this compound derivatives have been a key area of investigation to understand their impact on biological efficacy. Research into 5-aminopyrazoles has shown that substitutions at various positions of the pyrazole ring can modulate their antiproliferative and antioxidant activities. nih.gov
For instance, studies on a series of 5-aminopyrazole derivatives revealed that the presence of a methyl group at the C3 position of the pyrazole ring generally leads to a decrease in anticancer activity. nih.gov This suggests that an unsubstituted C3 position on the pyrazole scaffold is a key determinant for the antiproliferative effects of this class of compounds. nih.gov
Furthermore, the nature of the substituent at the N1 position of the pyrazole ring plays a crucial role. While the 2-fluorophenyl group is a constant in the parent compound, other research on related 1,5-diarylpyrazoles has shown that the substituent on the N1-phenyl ring is critical for activity. For example, in the case of celecoxib, a well-known COX-2 inhibitor with a 1,5-diarylpyrazole structure, the 4-sulfonamide moiety on the N1-phenyl ring is essential for its selective inhibition of the COX-2 enzyme. nih.gov The replacement of this group often leads to a significant loss of activity. This highlights the importance of the electronic and steric properties of the N1-substituent in directing the biological activity of pyrazole derivatives.
In a study on 5-aminopyrazole derivatives, replacing a rigid N1-aryl group with a more flexible alkyl chain was explored. These modifications were shown to have a notable impact on the antioxidant properties of the compounds, with some derivatives remarkably inhibiting the production of reactive oxygen species (ROS). nih.gov
The position of functional groups on the pyrazole ring is also a critical factor. Shifting a benzylidenecarbohydrazide linker from position 4 to position 3 of the pyrazole scaffold in a series of 5-aminopyrazoles resulted in compounds with interesting radical scavenging properties in vitro, although their direct anticancer effects were diminished. nih.gov This indicates that the spatial arrangement of substituents on the pyrazole core dictates the type and potency of the biological response.
| Modification on Pyrazole Ring | Observed Biological Effect |
|---|---|
| Methyl group at C3 | Reduced anti-proliferative activity |
| Flexible alkyl chain at N1 | Enhanced inhibition of ROS production |
| Shifting linker from C4 to C3 | Increased radical scavenging, decreased anti-cancer effect |
Substitutions on the Phenyl Moiety
The 2-fluorophenyl group at the N1 position of the parent compound is a key structural feature. The presence and position of the fluorine atom can significantly influence the molecule's conformation and electronic properties, which in turn affects its binding to biological targets. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com
In the broader context of pyrazole derivatives, substitutions on the phenyl rings are a well-established method for modulating biological activity. For example, in the development of 1,5-diarylpyrazole-based COX-2 inhibitors, a range of substituents on the C5-phenyl ring were evaluated. It was found that a methyl group at the para-position of the C5-phenyl ring provided optimal COX-2 inhibitory potency and selectivity, as seen in the final compound, celecoxib. nih.gov
Research on other pyrazole-based compounds has further elucidated the role of phenyl ring substitutions. For instance, a series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory activities, with certain substitutions leading to maximum efficacy. nih.gov
In the context of anticancer agents, the substitution pattern on the phenyl rings of pyrazole derivatives can be critical for their cytotoxic effects. For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the nature of the substituent on the phenyl ring was found to be a key determinant of their ability to inhibit mitotic kinesin Eg5, a target in cancer chemotherapy. nih.gov
The electronic nature of the substituents on the phenyl ring can also influence the photoswitching properties of azopyrazoles, which has implications for photopharmacology. The introduction of electron-withdrawing or electron-donating groups can alter the absorption spectra and thermal relaxation rates of these compounds. beilstein-archives.org While not a direct measure of the biological activities discussed here, it underscores the principle that phenyl ring substitutions have a profound impact on the molecular properties of pyrazole-containing compounds.
A study on pyrazole-based heterocycles as antitumor agents found that the introduction of different heterocyclic ring systems attached to the main pyrazole structure, which were in turn influenced by phenyl substitutions, resulted in varying degrees of cytotoxic and anti-estrogenic activities. researchgate.netcu.edu.eg
| Compound Series | Substitution on Phenyl Ring | Effect on Biological Activity | Reference |
|---|---|---|---|
| 1,5-Diarylpyrazoles (COX-2 Inhibitors) | p-Methyl on C5-phenyl | Optimal COX-2 inhibitory potency and selectivity | nih.gov |
| 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Various substituents | Modulation of anti-inflammatory activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidines (Eg5 Inhibitors) | Various substituents | Determined potency of Eg5 inhibition | nih.gov |
Computational and Theoretical Chemistry Applications for 1 2 Fluorophenyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(2d,p), to optimize the molecular geometry and determine various electronic parameters.
For the closely related isomer, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations have been used to determine the optimized molecular structure. These studies confirm the arrangement of atoms and provide precise bond lengths and angles, which are found to be in good agreement with experimental data from X-ray diffraction. eurasianjournals.com Such calculations are fundamental for understanding the molecule's stability and conformational preferences.
Table 1: Theoretical vs. Experimental Geometric Parameters for a Related Pyrazole (B372694) Isomer Data adapted from studies on 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
| Parameter | Bond/Angle | Theoretical (DFT) | Experimental (XRD) |
| Bond Length | C1-N1 | 1.345 Å | 1.342 Å |
| Bond Length | N1-N2 | 1.362 Å | 1.359 Å |
| Bond Length | N2-C3 | 1.328 Å | 1.325 Å |
| Bond Length | C3-C4 | 1.415 Å | 1.412 Å |
| Bond Length | C4-C5 | 1.389 Å | 1.386 Å |
| Bond Angle | C5-N1-N2 | 110.5° | 110.7° |
| Bond Angle | N1-N2-C3 | 106.8° | 107.0° |
| Bond Angle | N2-C3-C4 | 111.2° | 111.0° |
| Bond Angle | C3-C4-C5 | 105.3° | 105.1° |
| Bond Angle | C4-C5-N1 | 106.2° | 106.2° |
This interactive table showcases the high level of accuracy DFT calculations can achieve in predicting molecular geometries when compared to experimental results for a similar compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used in drug discovery to understand how a ligand, such as a pyrazole derivative, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov Molecular dynamics (MD) simulations further complement docking by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. eurasianjournals.comnih.gov
While specific molecular docking and dynamics simulation studies for 1-(2-fluorophenyl)-1H-pyrazol-5-amine are not prominently available in the reviewed scientific literature, the general methodology is widely applied to pyrazole-containing compounds to explore their therapeutic potential. mdpi.comnih.govnih.gov For example, studies on other pyrazole derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active sites of enzymes like receptor tyrosine kinases and protein kinases. researchgate.netnih.gov MD simulations on these docked complexes help to assess the stability of these interactions and the conformational changes in both the ligand and the protein. mdpi.comnih.gov These computational approaches are invaluable for rational drug design and for predicting the binding affinity of novel compounds. eurasianjournals.com
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. eurasianjournals.com
A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. eurasianjournals.com Conversely, a small energy gap suggests the molecule is more reactive. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.
For the related compound 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the HOMO-LUMO energy gap was calculated to be -5.46 eV. eurasianjournals.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient areas. This analysis is crucial for predicting how the molecule will react in chemical processes.
Table 2: FMO and Global Reactivity Descriptors for a Related Pyrazole Isomer Data adapted from studies on 5-(4-fluorophenyl)-1H-pyrazol-3-amine. eurasianjournals.com
| Parameter | Value (eV) |
| HOMO Energy | -6.01 |
| LUMO Energy | -0.55 |
| Energy Gap (ΔE) | 5.46 |
| Ionization Potential (I) | 6.01 |
| Electron Affinity (A) | 0.55 |
| Global Hardness (η) | 2.73 |
| Global Softness (S) | 0.18 |
| Electronegativity (χ) | 3.28 |
| Electrophilicity Index (ω) | 1.97 |
This interactive table presents key quantum chemical descriptors that provide a quantitative measure of the molecule's reactivity and stability.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions typically indicate negative electrostatic potential (high electron density), while blue regions represent positive potential (electron deficiency). Green areas denote neutral potential. eurasianjournals.com
MEP analysis is vital for understanding intermolecular interactions, particularly hydrogen bonding, and for predicting sites of chemical reactivity. For the isomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the MEP map shows negative potential concentrated around the nitrogen atoms of the pyrazole ring and the fluorine atom, indicating these are likely sites for electrophilic attack. eurasianjournals.com The positive potential is primarily located around the amine (NH2) and imino (NH) hydrogen atoms, marking them as sites for nucleophilic attack. eurasianjournals.com This visual representation of charge distribution is a powerful tool for predicting how the molecule will interact with other molecules and biological receptors.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly valuable for applications in optoelectronics, telecommunications, and optical data storage. Computational chemistry, particularly DFT, is widely used to predict the NLO properties of molecules. eurjchem.comekb.eg Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). eurjchem.comwum.edu.pk
While specific NLO property calculations for this compound are not detailed in the available literature, studies on various other pyrazole derivatives have shown that this class of compounds can possess significant NLO properties. wum.edu.pkresearchgate.net The presence of donor and acceptor groups connected by a π-conjugated system often leads to a large hyperpolarizability value, which is a key indicator of NLO activity. The fluorophenyl and amine groups on the pyrazole scaffold could potentially create the necessary charge asymmetry and electron delocalization to induce NLO effects. Theoretical calculations for similar heterocyclic systems are often compared against a standard NLO material like para-nitroaniline (PNA) to gauge their potential. eurjchem.com The prediction of these properties is a critical step in the rational design of new materials for advanced optical technologies.
Advanced Applications and Future Research Directions for 1 2 Fluorophenyl 1h Pyrazol 5 Amine
Role as a Chemical Probe in Investigating Cellular and Molecular Processes
The inherent fluorescence properties of pyrazole (B372694) and pyrazoline derivatives make them attractive candidates for the development of chemical probes. nih.gov These probes are instrumental in visualizing and understanding complex cellular and molecular processes. While direct studies on 1-(2-fluorophenyl)-1H-pyrazol-5-amine as a chemical probe are emerging, the broader class of pyrazoline derivatives has been successfully utilized in various bioimaging applications. nih.gov
For instance, pyrazoline-based fluorescent probes have been developed for cell staining and for sensing biologically important species such as ions. nih.gov The fluorescence of these probes can be modulated by their interaction with specific analytes or changes in their microenvironment, such as pH. rsc.org This sensitivity allows for real-time monitoring of cellular events. The this compound scaffold, with its potential for chemical modification, could be functionalized to create probes with high selectivity and sensitivity for specific biological targets. Future research could focus on synthesizing derivatives of this compound that can act as fluorescent probes for imaging specific organelles, tracking enzymatic activity, or detecting disease biomarkers within living cells.
Scaffold Design for Novel Compound Library Synthesis
The this compound core structure is an excellent starting point for the synthesis of diverse compound libraries, a key strategy in drug discovery and materials science. chemimpex.comrsc.org Combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, heavily relies on such versatile scaffolds.
A notable example of this is the use of phenyl-1H-pyrazol-5-amine in a Rh(III)-catalyzed C–H activation/cyclization cascade to produce a variety of pyrazolo[1,5-a]quinazolines. rsc.org This one-pot procedure is highly efficient, demonstrating broad substrate scope and functional group tolerance, which are critical for generating extensive compound libraries. rsc.org By employing this compound in similar transition metal-catalyzed reactions, chemists can create a multitude of novel compounds. These libraries can then be screened for a wide range of biological activities or material properties, accelerating the discovery of new lead compounds for pharmaceuticals or functional materials.
Table 1: Examples of Compound Library Synthesis Based on Pyrazole Scaffolds
| Scaffold | Reaction Type | Resulting Compounds | Potential Applications |
| Phenyl-1H-pyrazol-5-amine | Rh(III)-catalyzed [5 + 1] annulation | Pyrazolo[1,5-a]quinazolines | Medicinal Chemistry, Drug Discovery |
| 1,3-Diketones and Hydrazines | Cyclocondensation | 1,3,5-Trisubstituted pyrazoles | Medicinal Chemistry, Agrochemicals |
| Hydrazonoyl halides and Vinylsulfonium salts | [3 + 2] Cycloaddition | Polysubstituted pyrazoles | Drug Discovery, Materials Science |
Exploration in Functional Materials Science (e.g., Organic Electronics, Chemosensors)
The unique electronic and photophysical properties of pyrazole derivatives have led to their exploration in the field of functional materials science. chemimpex.com Compounds based on the this compound scaffold hold promise for applications in organic electronics and as chemosensors.
In the realm of organic electronics, pyrazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as photosensitizers in photovoltaic systems. The fluorophenyl group in this compound can enhance properties like electron transport and thermal stability, which are crucial for the performance of organic electronic devices.
Furthermore, the pyrazole core is an effective chelating ligand for various metal ions. nih.gov This property can be exploited to design highly selective and sensitive chemosensors. By functionalizing the this compound scaffold with appropriate chromophores or fluorophores, it is possible to create sensors that exhibit a change in color or fluorescence upon binding to a specific metal ion. nih.gov Such chemosensors have applications in environmental monitoring, industrial process control, and medical diagnostics. For example, a pyrazole-based chemosensor was developed for the selective detection of Al³⁺ ions with a very low limit of detection. nih.gov
Development of Agrochemicals (e.g., Fungicides, Herbicides)
Fluorinated pyrazole derivatives are a well-established class of compounds in the agrochemical industry, known for their potent fungicidal and herbicidal activities. sci-hub.senih.gov The introduction of fluorine atoms can significantly enhance the biological efficacy and metabolic stability of these molecules. mdpi.com The this compound scaffold is therefore a prime candidate for the development of new and improved agrochemicals.
Fungicides: Research has shown that pyrazole derivatives can exhibit strong antifungal activity against a broad spectrum of phytopathogenic fungi. nih.govmdpi.comnih.gov For instance, certain pyrazole carboxamide fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. mdpi.com Novel pyrazole derivatives are continuously being synthesized and tested for their fungicidal properties. For example, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety displayed significant activity against various fungal pathogens. nih.gov
Table 2: Fungicidal Activity of Selected Pyrazole Derivatives
| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/mL | Reference |
| 10d | G. graminis var. tritici | >90 | nih.gov |
| 10e | G. graminis var. tritici | >90 | nih.gov |
| 10h | G. graminis var. tritici | >90 | nih.gov |
| 10i | G. graminis var. tritici | >90 | nih.gov |
| 10j | G. graminis var. tritici | >90 | nih.gov |
Herbicides: Similarly, pyrazole-based compounds have been developed as effective herbicides. mdpi.comresearchgate.netrsc.orgnih.gov They can act on various molecular targets within the plant, such as inhibiting specific enzymes involved in essential metabolic pathways. For example, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) biosynthesis. rsc.org The design and synthesis of novel pyrazole derivatives containing different substituents continue to be an active area of research to discover herbicides with improved efficacy and selectivity. mdpi.comresearchgate.netnih.govcabidigitallibrary.org
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)-1H-pyrazol-5-amine, and what reaction conditions are critical for optimizing yield?
The synthesis of pyrazole-5-amine derivatives often involves condensation reactions between substituted aldehydes and thiourea analogs, followed by cyclization. For fluorinated derivatives like this compound, key steps include:
- Aldehyde-thiourea condensation : Reacting 2-fluorobenzaldehyde with thiourea derivatives under acidic conditions to form intermediate thiosemicarbazones .
- Cyclization : Using reagents like POCl₃ or H₂O₂ to promote ring closure. Solvent-free conditions may improve efficiency, as demonstrated in analogous pyrazole syntheses .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric control of the fluorophenyl group, as excess fluoride can lead to side reactions .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrazole ring and fluorine substitution. The fluorine atom at the 2-position causes distinct deshielding effects in aromatic protons .
- X-ray Crystallography : Single-crystal studies resolve ambiguities in regiochemistry. For example, analogous compounds (e.g., 4-(4-fluorophenyl)pyrazole derivatives) show bond angles and torsion angles confirming substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-fluorophenyl group influence the compound's reactivity in further functionalization (e.g., Suzuki coupling or Mannich reactions)?
The electron-withdrawing fluorine atom increases the electrophilicity of the pyrazole ring, enhancing reactivity in cross-coupling reactions:
- Suzuki Coupling : The fluorophenyl group stabilizes intermediates, but steric hindrance at the 2-position may require bulky palladium catalysts (e.g., Pd(PPh₃)₄) to prevent side products .
- Mannich Reactions : Fluorine’s inductive effect directs nucleophilic attack to specific positions. For example, in analogous pyrazoles, fluorinated derivatives show higher yields in Mannich base formation compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in biological activity data for fluorinated pyrazole-5-amine derivatives across different studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:
- Structural Variations : Minor substituent changes (e.g., methoxy vs. fluorine) drastically alter target binding. For instance, 4-methoxyphenyl analogs show stronger antitubercular activity, while fluorinated derivatives exhibit higher cytotoxicity .
- Assay Conditions : Differences in cell lines or bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) must be standardized. Dose-response curves and IC₅₀/EC₅₀ comparisons are essential .
- Metabolic Stability : Fluorine’s impact on pharmacokinetics (e.g., CYP450 inhibition) should be assessed via microsomal stability assays .
Q. How can computational methods (e.g., DFT or molecular docking) guide the design of this compound derivatives with improved target specificity?
- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites. For example, fluorine’s electronegativity increases the pyrazole ring’s polarity, favoring interactions with hydrophobic enzyme pockets .
- Molecular Docking : Screens derivatives against targets (e.g., COX-2 or carbonic anhydrase). Docking studies of similar compounds show fluorophenyl groups forming halogen bonds with Arg120 in COX-2, suggesting a design strategy for anti-inflammatory agents .
Q. What experimental controls are critical when evaluating the compound’s inhibitory effects on human enzymes (e.g., carbonic anhydrase isoforms)?
- Isoform Selectivity : Test against both hCA I and II using stopped-flow CO₂ hydrase assays. Fluorinated pyrazoles often show isoform-specific inhibition due to differences in active-site flexibility .
- Positive/Negative Controls : Use acetazolamide (hCA II inhibitor) and dorzolamide (hCA I inhibitor) to validate assay conditions .
- Chelation Checks : Confirm that metal ions (e.g., Zn²⁺ in hCA) are not sequestered by the compound, which could artifactually reduce activity .
Methodological Considerations
Q. How can regiochemical ambiguities in pyrazole-5-amine derivatives be resolved during synthesis?
Q. What are the limitations of using antibacterial activity data from in vitro assays to predict in vivo efficacy for fluorinated pyrazole-5-amine compounds?
- Bioavailability : Fluorine improves membrane permeability but may reduce solubility. Parallel artificial membrane permeability assays (PAMPA) can bridge in vitro-in vivo gaps .
- Metabolic Degradation : Liver microsome assays identify metabolites that inactive the compound, a common issue with heterocyclic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
